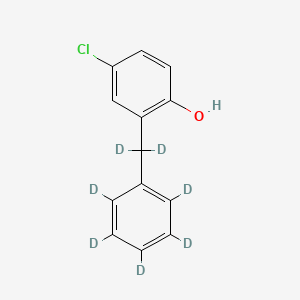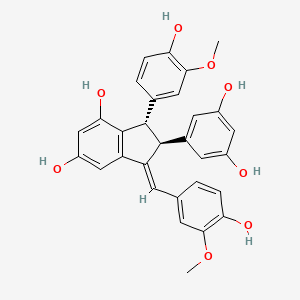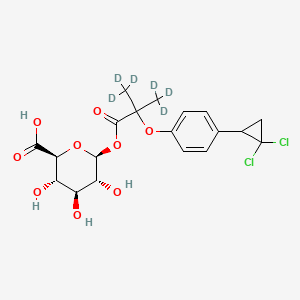
Ciprofibrate-O-beta-glucuronide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciprofibrate-O- is a synthetic active pharmaceutical ingredient belonging to the fibrate class of drugs. It is primarily used to treat dyslipidemia, a condition characterized by abnormal lipid levels in the blood. Ciprofibrate-O- is known for its lipid-lowering properties, which help reduce levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) while increasing high-density lipoprotein (HDL) levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciprofibrate-O- can be synthesized through various methods. One environmentally-friendly method involves decarboxylating p-hydroxybenzaldehyde, followed by hydroxy group protection, cyclization, deprotection, and a Bargellini reaction . Another method includes cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis .
Industrial Production Methods
The industrial production of Ciprofibrate-O- typically involves large-scale synthesis using the aforementioned methods. The process is designed to be efficient, with high yields and minimal environmental impact. The use of protective groups and specific reaction conditions ensures the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Ciprofibrate-O- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are typically mild to ensure the stability of Ciprofibrate-O-.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives of Ciprofibrate-O- with modified functional groups .
Scientific Research Applications
Ciprofibrate-O- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid-lowering agents and their mechanisms.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating dyslipidemia and related conditions.
Industry: Incorporated into formulations for lipid-lowering medications and studied for its potential use in nanoparticle delivery systems
Mechanism of Action
Ciprofibrate-O- exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced levels of LDL and VLDL and increased levels of HDL. The molecular targets and pathways involved include the regulation of lipoprotein lipase and the enhancement of fatty acid oxidation .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibrate used to lower lipid levels.
Fenofibrate: A fibrate with similar lipid-lowering properties.
Gemfibrozil: A fibrate that also targets lipid metabolism.
Uniqueness of Ciprofibrate-O-
Ciprofibrate-O- is unique due to its high efficacy in reducing LDL and VLDL levels while significantly increasing HDL levels. Its specific activation of PPARα and the resulting gene expression changes make it a potent lipid-lowering agent with distinct advantages over other fibrates .
Properties
Molecular Formula |
C19H22Cl2O9 |
|---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1/i1D3,2D3 |
InChI Key |
GLUTXGWNWQGVOE-IVZMPOTASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(C([2H])([2H])[2H])OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
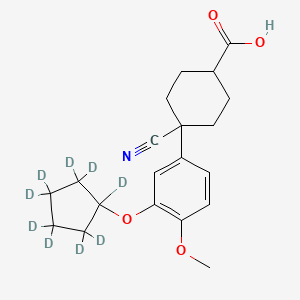
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
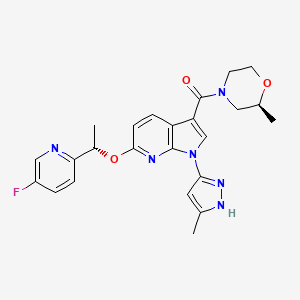
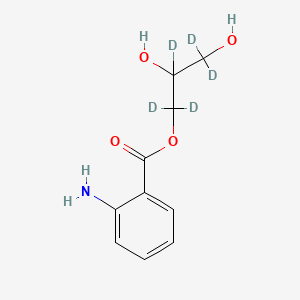
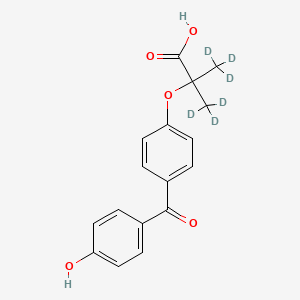
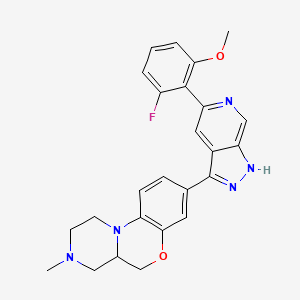

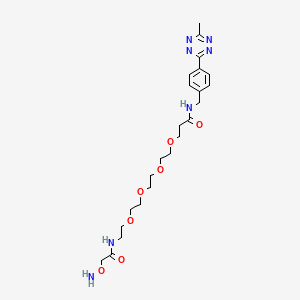
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
